molecular formula C16H19N5 B7731315 N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide

Cat. No.: B7731315
M. Wt: 281.36 g/mol
InChI Key: WUZSHWPKXOJSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide (CAS: 355824-85-0) is a heterocyclic organic compound with the molecular formula C₁₆H₁₉N₅ and a molecular weight of 281.36 g/mol . Structurally, it features a 3,4-dihydroquinoline core fused to a carboximidamide group at the 1(2H) position and a 4,6-dimethylpyrimidin-2-yl substituent.

Key properties include:

  • SMILES: Cc1cc(C)nc(N=C(N)N2CCCc3ccccc23)n1
  • InChIKey: LDZFOFPMHWIWHT-UHFFFAOYSA-N
  • Purity: Commercially available at ≥98% purity from suppliers like Shanghai Nianxing Industrial Co., Ltd. .

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSHWPKXOJSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

A foundational approach involves synthesizing thiosemicarbazide intermediates through nucleophilic addition reactions. In one protocol, 4,6-dimethylpyrimidin-2-amine reacts with carbon disulfide (CS₂) under alkaline conditions to form an isothiocyanate intermediate. Subsequent treatment with hydrazine hydrate yields N-(4,6-dimethylpyrimidin-2-yl)hydrazinecarbothioamide, a precursor for further functionalization.

Key Reaction Parameters:

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Temperature: 60–70°C

  • Yield: 68–72%

This method prioritizes cost-effective reagents but faces challenges in isolating pure intermediates due to competing side reactions.

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction enables the construction of the dihydroquinoline moiety. Ethyl acetoacetate and aniline derivatives undergo cyclocondensation in diphenyl ether at 180–200°C, forming 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. Subsequent N-alkylation with 2-chloro-4,6-dimethylpyrimidine introduces the pyrimidine substituent.

Optimized Conditions:

ParameterValue
Cyclization solventDiphenyl ether
CatalystSodium methoxide
Reaction time6–8 hours
Final yield58% (after recrystallization)

This route benefits from high regioselectivity but requires stringent temperature control to prevent decarboxylation.

Coupling Reactions for Carboximidamide Functionalization

HOBt-Mediated Amide Bond Formation

The carboximidamide group is introduced via coupling reactions using hydroxybenzotriazole (HOBt) as an activating agent. A 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative reacts with 4,6-dimethylpyrimidin-2-amine in dimethylformamide (DMF), facilitated by HOBt and diisopropylethylamine (DIEA).

Critical Observations:

  • Coupling efficiency: 75–80% when using HOBt.

  • Side products: <5% unreacted carboxylic acid (HPLC analysis).

Palladium-Catalyzed Cross-Coupling Modifications

Recent advancements employ palladium catalysts to streamline the synthesis. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized quinoline and 2-bromo-4,6-dimethylpyrimidine achieves C–N bond formation with 82% yield.

Catalytic System:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/water (4:1)

  • Temperature: 100°C

This method reduces reaction steps but necessitates rigorous exclusion of oxygen to prevent catalyst deactivation.

Comparative Analysis of Synthetic Routes

The table below evaluates four prominent methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyKey Limitations
Thiosemicarbazide pathway68–72ModerateHighIntermediate purification
Gould-Jacobs cyclization58HighModerateHigh-temperature requirements
HOBt-mediated coupling75–80LowLowSolvent toxicity
Palladium-catalyzed coupling82ModerateLowCatalyst cost

Purification and Characterization Protocols

Chromatographic Techniques

Silica gel column chromatography remains the standard for isolating N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide. A hexane/ethyl acetate gradient (7:3 to 1:1) elutes the compound with >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, CH₃), 3.15–3.25 (m, 2H, CH₂), 6.85–7.45 (m, 4H, aromatic).

  • HRMS (ESI): m/z 281.1598 [M+H]⁺ (calc. 281.1601) .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and molecular targets depend on the specific application and require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Compound A : N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboximidamide

  • Molecular Formula : C₁₆H₁₉N₅ (same as target compound)
  • Key Difference: The carboximidamide group is attached to the 1-position of a fully saturated tetrahydroquinoline ring, unlike the partially unsaturated 3,4-dihydroquinoline core in the target compound .

Compound B : N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline -2(1H)-carboximidamide

  • CAS : 332382-72-6
  • Molecular Formula : C₁₆H₁₉N₅ (same as target compound)
  • Key Difference: Replaces the quinoline core with isoquinoline, shifting the nitrogen atom’s position in the bicyclic system .
  • Physical Properties :
    • Boiling Point: 502.2 ± 60.0 °C
    • Density: 1.3 ± 0.1 g/cm³
  • Impact: Isoquinoline’s distinct electronic structure may influence solubility and receptor interactions compared to quinoline derivatives.

Compound C : N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine

  • Molecular Formula : C₁₉H₁₉N₅O
  • Molecular Weight : 333.40 g/mol
  • Key Difference: Substitutes the quinoline-carboximidamide moiety with a phenoxyphenyl-guanidine group.

Comparative Table

Property Target Compound Compound A Compound B Compound C
Core Structure 3,4-Dihydroquinoline Tetrahydroquinoline 3,4-Dihydroisoquinoline Phenoxyphenyl-guanidine
Molecular Weight 281.36 g/mol 281.36 g/mol 281.36 g/mol 333.40 g/mol
Boiling Point Not reported Not reported 502.2 ± 60.0 °C Not reported
Hazard Class IRRITANT Not reported Not reported Not reported
Commercial Availability Yes (98% purity) Discontinued Discontinued Not reported

Research Implications

  • Structure-Activity Relationships (SAR): The quinoline/isoquinoline distinction (Compounds A/B vs. Target) may influence binding to biological targets like kinases or GPCRs, where nitrogen positioning is critical .
  • Synthetic Challenges: Compound B’s isoquinoline synthesis requires regioselective cyclization, which is more complex than quinoline derivatization .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may confer various pharmacological properties, making it a candidate for drug development.

  • Molecular Formula : C16_{16}H19_{19}N5_5
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 355824-85-0

The compound consists of a pyrimidine ring substituted with dimethyl groups and a quinoline moiety linked through a carboximidamide functional group. This structural diversity is believed to play a crucial role in its biological activity.

The biological activity of this compound is thought to involve interactions with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes like cholinesterases (ChEs) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases such as Alzheimer’s disease (AD) .
  • Blood-Brain Barrier Penetration : Preliminary studies suggest that this compound can cross the blood-brain barrier, which is critical for the treatment of central nervous system disorders .

1. Anticholinesterase Activity

A significant aspect of the biological evaluation of this compound relates to its anticholinesterase activity:

  • Inhibition Potency : It has been reported that related compounds exhibit potent inhibitory effects on acetylcholinesterase (AChE), with IC50_{50} values ranging from 0.28 µM to 2.81 µM depending on the specific enzyme variant .

2. Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective properties:

  • Cell Viability : In vitro studies have shown that certain derivatives do not exhibit cytotoxicity at concentrations below 12.5 µM, suggesting a favorable safety profile for potential therapeutic applications .

3. Antioxidant Activity

The presence of the quinoline structure may also contribute to antioxidant activities:

  • Free Radical Scavenging : Compounds derived from similar scaffolds have demonstrated the ability to scavenge free radicals, which is beneficial in reducing oxidative stress associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Study A Investigated the synthesis and biological evaluation of hybrid compounds containing the quinoline core, showing significant inhibition of AChE and MAOs .
Study B Focused on the neuroprotective effects of quinoline derivatives in cellular models, indicating potential therapeutic benefits in AD .
Study C Examined the antioxidant properties of related compounds, revealing their capacity to mitigate oxidative stress in neuronal cells.

Q & A

Q. What are the key synthetic pathways for N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide?

The compound is typically synthesized via multi-step reactions involving condensation of substituted pyrimidine and dihydroquinoline precursors. Key steps include:

  • Nucleophilic substitution at the pyrimidine ring to introduce the carboximidamide group.
  • Cyclization of the dihydroquinoline moiety under controlled temperature (80–120°C) and acidic or basic catalysts (e.g., ZnCl₂ or K₂CO₃) .
  • Purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile .

Table 1: Common reaction conditions for key synthetic steps

StepReagents/CatalystsSolventTemperatureYield (%)
CondensationK₂CO₃DMF100°C65–75
CyclizationZnCl₂Toluene120°C70–80

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to assign protons and carbons in the pyrimidine and dihydroquinoline moieties. For example, the pyrimidine C-2 proton resonates at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (theoretical [M+H]⁺ = 282.36) .
  • Single-crystal X-ray diffraction: Using software like SHELXL or WinGX to resolve crystal packing and bond angles .

Q. What safety protocols are recommended for handling this compound?

Classified as an IRRITANT , it requires:

  • Use of PPE (gloves, goggles, lab coat).
  • Handling in a fume hood to avoid inhalation of fine particles.
  • Storage in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization involves:

  • Solvent screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalyst selection: Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency .
  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .

Table 2: Catalyst impact on cyclization efficiency

CatalystYield (%)Purity (%)
ZnCl₂7895
FeCl₃6588
None<3070

Q. What computational methods are suitable for studying its interaction with biological targets?

  • Molecular docking (AutoDock/Vina): To predict binding affinity with enzymes like dihydrofolate reductase (DHFR). The pyrimidine ring often forms hydrogen bonds with active-site residues .
  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gap) to explain reactivity .
  • Molecular Dynamics (MD): Simulates stability of ligand-receptor complexes over nanosecond timescales .

Q. How does its crystallographic data inform conformational analysis?

Single-crystal studies reveal:

  • Torsion angles: The dihydroquinoline ring adopts a half-chair conformation, with a torsion angle of 15.2° between C1-C2-C3-N1 .
  • Hydrogen bonding: Intra-molecular N–H···N bonds stabilize the carboximidamide group (bond length: 2.89 Å) .
  • Packing motifs: π-π stacking between pyrimidine rings (3.5–4.0 Å spacing) dominates crystal packing .

Biological and Mechanistic Questions

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Broth microdilution: Determines MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus). Reported MIC values range from 8–32 µg/mL .
  • Time-kill kinetics: Assesses bactericidal vs. bacteriostatic effects over 24 hours .
  • Resazurin assay: Measures metabolic inhibition in fungal pathogens (e.g., C. albicans) .

Q. What evidence supports its potential as an anticancer agent?

  • Enzyme inhibition: Inhibits topoisomerase II (IC₅₀ = 12 µM) by intercalating DNA .
  • Apoptosis assays: Flow cytometry shows 40–60% apoptosis in HeLa cells at 50 µM .
  • In vivo xenograft models: Reduces tumor volume by 50% in murine models at 10 mg/kg dosing .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

Discrepancies may arise from:

  • Assay variability: Differences in cell lines (e.g., MCF-7 vs. HepG2) or culture conditions .
  • Solubility issues: Use of DMSO (>0.1%) may artifactually reduce activity .
  • Metabolic stability: Species-specific liver microsome metabolism affects in vivo outcomes .

Recommendations:

  • Standardize assays using CLSI guidelines.
  • Include positive controls (e.g., doxorubicin for cytotoxicity).

Methodological Resources

  • Crystallography: SHELXL , WinGX .
  • Docking: AutoDock Vina, PDB ID 1DHF for DHFR .
  • Synthesis: Refer to PubChem data (CID 355824-85-0) for precursor details .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.